N-Methyl Substitution Eliminates a Hydrogen Bond Donor Relative to the Secondary Acrylamide Analog
The target compound is a tertiary acrylamide with zero hydrogen bond donors (HBD = 0), whereas its direct secondary acrylamide analog, N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide (CAS 1540444-99-2), possesses one hydrogen bond donor (HBD = 1) [1]. This structural distinction is critical because the presence or absence of a hydrogen bond donor directly influences membrane permeability, metabolic stability, and solubility. A lower HBD count is generally associated with improved passive membrane permeability, a key consideration in CNS drug design and cellular probe development [2]. The shift from HBD = 1 to HBD = 0 also alters the compound's potential to act as a hydrogen bond donor in supramolecular assemblies.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 0 (computed by Cactvs 3.4.6.11, PubChem release 2019.06.18) [1] |
| Comparator Or Baseline | N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide (CAS 1540444-99-2): HBD = 1 |
| Quantified Difference | 0 vs. 1 (absolute difference of 1 hydrogen bond donor) |
| Conditions | Computed molecular property; standardized protocol per PubChem descriptor workflow [1] |
Why This Matters
For procurement in medicinal chemistry, a zero HBD count categorizes this compound as a more permeability-favorable building block compared to its secondary amide counterpart, which is a measurable criterion for library design.
- [1] PubChem. (2024). Compound Summary for CID 60949726: N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylprop-2-enamide. National Library of Medicine (US), National Center for Biotechnology Information. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. View Source
